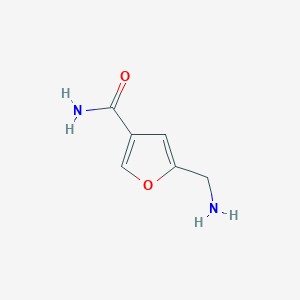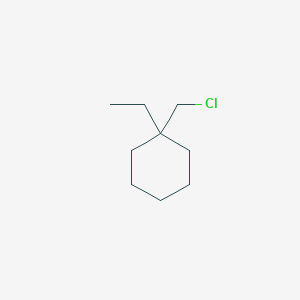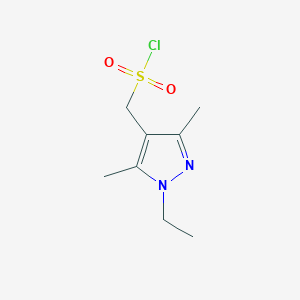
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position, two methyl groups at the third and fifth positions, and a methanesulfonyl chloride group at the fourth position. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain precise control over reaction conditions, leading to consistent product quality .
化学反应分析
Types of Reactions
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
科学研究应用
(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion . The resulting sulfonylated product can exhibit altered chemical and biological properties, depending on the nature of the nucleophile and the target molecule .
相似化合物的比较
Similar Compounds
(1,3-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride: Similar structure but lacks the ethyl group at the first position.
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride: Contains an amine group instead of a methanesulfonyl chloride group.
1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanone: Contains an ethanone group instead of a methanesulfonyl chloride group.
Uniqueness
The presence of the methanesulfonyl chloride group in (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride makes it a versatile reagent for sulfonylation reactions. This functional group allows the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry and various scientific applications .
属性
分子式 |
C8H13ClN2O2S |
|---|---|
分子量 |
236.72 g/mol |
IUPAC 名称 |
(1-ethyl-3,5-dimethylpyrazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClN2O2S/c1-4-11-7(3)8(6(2)10-11)5-14(9,12)13/h4-5H2,1-3H3 |
InChI 键 |
QQLPGHFQNCAOQC-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C)CS(=O)(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


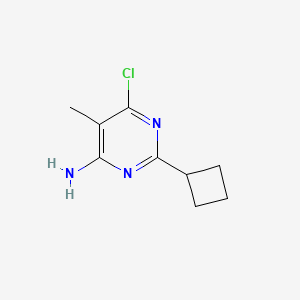
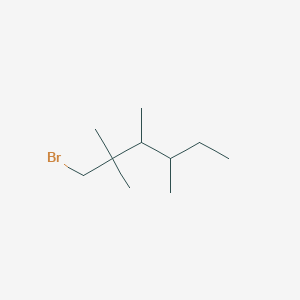

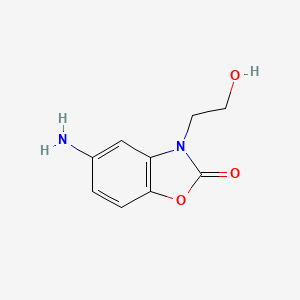
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
![4,5-dimethyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13176952.png)
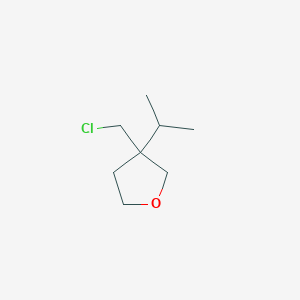
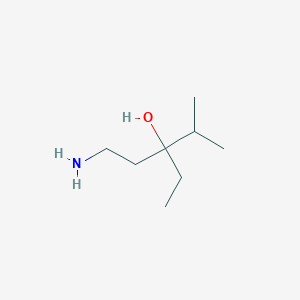
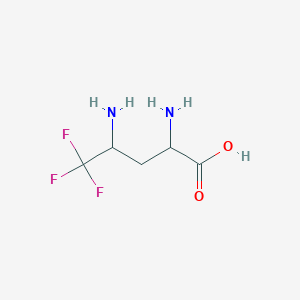
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
